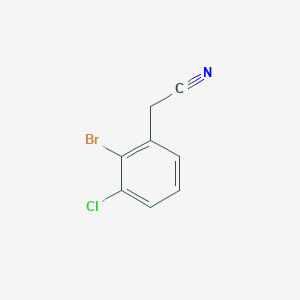
2-Bromo-3-chlorophenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Bromo-3-chlorophenylacetonitrile and related compounds involves multiple steps, including bromination, chlorination, and acylation. For instance, the synthesis of bromo-dichloroacetophenone, a compound related to 2-Bromo-3-chlorophenylacetonitrile, was achieved through these steps from glacial acetic acid and m-dichlorobenzene, yielding a 70% success rate. The structure of the synthesized compound was confirmed by 1H NMR, 13C NMR, and IR spectra analysis, demonstrating the compound's physical constants such as density, refractive index, boiling point, and melting point (Yang Feng-ke, 2004).
Molecular Structure Analysis
Molecular structure analysis through X-ray crystallography provides deep insights into the arrangement and bonding of atoms within compounds. The gold(II) ylide dimers' study reveals significant structural details, including bond lengths and angles, contributing to the understanding of molecular geometry and stability of related compounds (H. Murray et al., 1986).
Chemical Reactions and Properties
2-Bromo-3-chlorophenylacetonitrile undergoes various chemical reactions, showcasing its versatility in organic synthesis. For example, its reaction in gold-catalyzed synthesis demonstrates the compound's ability to participate in complex chemical transformations, leading to the production of valuable chemical products with high diastereoselectivity and regioselectivity (Yanzhao Wang et al., 2010).
Physical Properties Analysis
The physical properties of 2-Bromo-3-chlorophenylacetonitrile and related compounds, such as solubility, melting point, boiling point, and refractive index, are crucial for their application in various chemical processes. These properties are determined through experimental measurements and contribute to the compound's handling and use in synthetic chemistry (Ronald H. Szumigala et al., 2004).
Chemical Properties Analysis
The chemical properties of 2-Bromo-3-chlorophenylacetonitrile, including reactivity, stability, and interactions with other chemicals, are fundamental to its use in synthesis and chemical reactions. Studies on the halodeboronation of aryl boronic acids and the synthesis of aryl bromides and chlorides provide insights into the chemical behavior and potential applications of this compound (Ronald H. Szumigala et al., 2004).
Aplicaciones Científicas De Investigación
1. Environmental Impact and Stability
Zhang et al. (2018) explored chlorophenylacetonitriles (CPANs), which include compounds like 2-Bromo-3-chlorophenylacetonitrile, in chlorinated and chloraminated drinking waters. They found that CPANs slightly degrade with changes in pH and chlorination doses, making them a concern in water treatment processes (Zhang et al., 2018).
2. Conformational Analysis in Chemical Structures
Anderson and Geis (1975) conducted studies on halotetrahydropyrans, closely related to chlorophenylacetonitriles. Their research provides insights into the conformational dynamics of similar chemical structures, which could be relevant for understanding the behavior of 2-Bromo-3-chlorophenylacetonitrile (Anderson & Geis, 1975).
3. Molecular Structure and Energy Analysis
Arulaabaranam et al. (2021) performed computational calculations on similar compounds, which can be applied to understand the molecular structure and energy aspects of 2-Bromo-3-chlorophenylacetonitrile. Such studies are vital in predicting the behavior and reactivity of these compounds in various environments (Arulaabaranam et al., 2021).
4. Synthesis and Chemical Properties
Murray et al. (1986) explored the synthesis and properties of functionalized alkyl halide adducts, including compounds similar to 2-Bromo-3-chlorophenylacetonitrile. Their work provides a foundational understanding of how such compounds can be synthesized and their chemical properties (Murray et al., 1986).
5. Microwave-Assisted Preparation Techniques
Bunrit et al. (2011) demonstrated a microwave-assisted method for generating bromo-alkenes, which is relevant for understanding the preparation techniques that could be applied to 2-Bromo-3-chlorophenylacetonitrile (Bunrit et al., 2011).
Propiedades
IUPAC Name |
2-(2-bromo-3-chlorophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUGXAIJAQEURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chlorophenylacetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

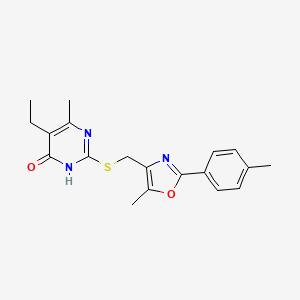

![2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2495660.png)
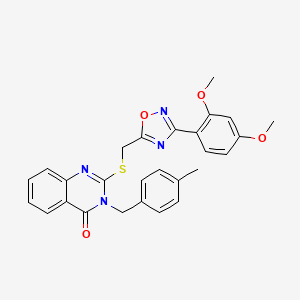
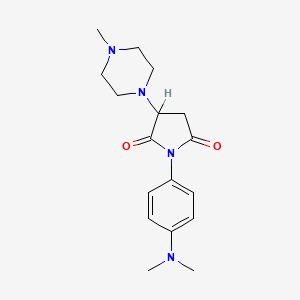
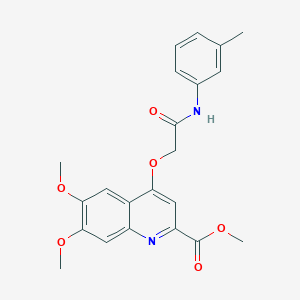

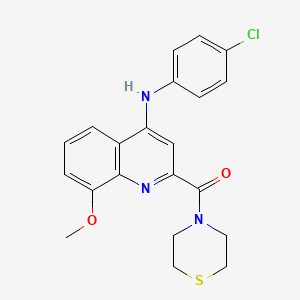
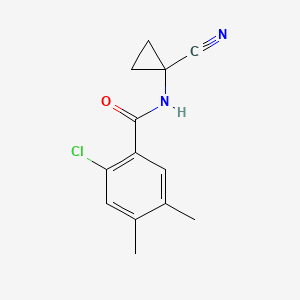
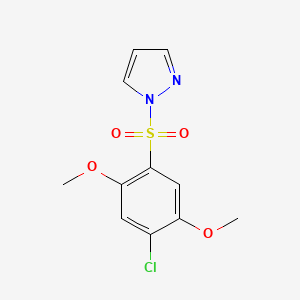
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2495672.png)
![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2495673.png)
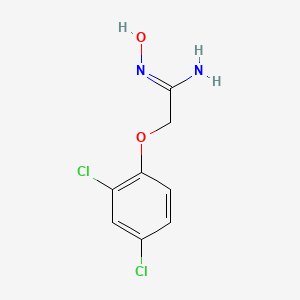
![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2495677.png)